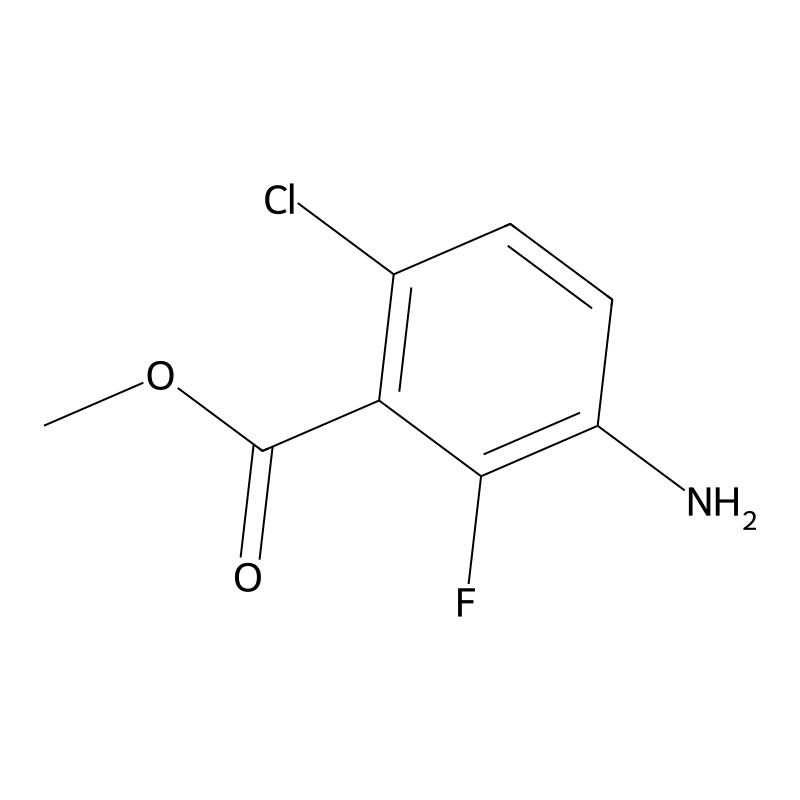

Methyl 3-amino-6-chloro-2-fluorobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 3-amino-6-chloro-2-fluorobenzoate is an organic compound with the molecular formula C9H8ClFNO2 and a molecular weight of 217.62 g/mol. This compound features a benzoate structure with an amino group, a chlorine atom, and a fluorine atom attached to the aromatic ring, specifically at the 3, 6, and 2 positions, respectively. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

Potential Synthetic Precursor

Methyl 3-amino-6-chloro-2-fluorobenzoate is a chemical compound identified as a potential starting material for the synthesis of Dabrafenib []. Dabrafenib is a BRAF inhibitor, a type of medication used in targeted cancer therapy []. BRAF inhibitors target a specific mutation in the BRAF gene, which is found in some melanomas and other cancers [].

Methyl 3-amino-6-chloro-2-fluorobenzoate can undergo various chemical transformations:

- Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

- Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions, allowing for further derivatization of the compound.

The synthesis of methyl 3-amino-6-chloro-2-fluorobenzoate typically involves:

- Esterification: The reaction starts with the esterification of 3-amino-6-chloro-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. This reaction is usually conducted under reflux conditions to ensure complete conversion.

- Purification: The resulting ester can be purified through recrystallization or chromatography techniques to obtain a high-purity product.

On an industrial scale, continuous flow processes may be employed to enhance efficiency and yield while reducing production costs .

Methyl 3-amino-6-chloro-2-fluorobenzoate has several applications in various fields:

- Pharmaceuticals: It may serve as a building block for synthesizing more complex pharmaceutical agents.

- Agricultural Chemicals: Its derivatives could potentially be developed as agrochemicals for pest control.

- Research: Used in studies investigating enzyme inhibition and receptor binding due to its structural properties .

Research into the interaction of methyl 3-amino-6-chloro-2-fluorobenzoate with biological targets is ongoing. Preliminary studies indicate that its functional groups enable it to participate in hydrogen bonding and hydrophobic interactions with enzymes and receptors. This property is crucial for understanding its potential pharmacological effects and mechanisms of action .

Similar Compounds- Methyl 3-amino-2-chloro-6-fluorobenzoate

- Structural Variation: Chlorine atom at the 2-position instead of the 6-position.

- Unique Properties: May exhibit different reactivity patterns due to the altered positioning of substituents.

- Methyl 3-amino-5-chloro-2-fluorobenzoate

- Structural Variation: Chlorine atom at the 5-position.

- Unique Properties: Differences in biological activity and chemical reactivity compared to methyl 3-amino-6-chloro-2-fluorobenzoate.

- Methyl 3-amino-4-fluoro-2-methylbenzoate

- Structural Variation: Fluorine atom at the 4-position.

- Unique Properties: Distinct reactivity due to different substitution patterns affecting sterics and electronic properties.

Uniqueness

- Structural Variation: Chlorine atom at the 2-position instead of the 6-position.

- Unique Properties: May exhibit different reactivity patterns due to the altered positioning of substituents.

- Structural Variation: Chlorine atom at the 5-position.

- Unique Properties: Differences in biological activity and chemical reactivity compared to methyl 3-amino-6-chloro-2-fluorobenzoate.

- Structural Variation: Fluorine atom at the 4-position.

- Unique Properties: Distinct reactivity due to different substitution patterns affecting sterics and electronic properties.

Methyl 3-amino-6-chloro-2-fluorobenzoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological effects compared to its analogs. The combination of amino, chloro, and fluoro groups at defined positions allows for unique interactions that may not be present in other similar compounds .

Methyl 3-amino-6-chloro-2-fluorobenzoate is an organic compound that exists as an oil at room temperature [1]. The compound exhibits the characteristic molecular formula C₈H₇ClFNO₂ with a molecular weight of 203.60 g/mol [3] . The Chemical Abstracts Service (CAS) registry number for this compound is 1782596-20-6, and it bears the MDL number MFCD28650869 [3] [5].

The compound presents as a clear to pale yellow oil under standard laboratory conditions [6] [1]. This liquid state at ambient temperature is consistent with the presence of the methyl ester functionality and the specific substitution pattern on the benzene ring, which prevents efficient crystal packing that would otherwise result in a solid state. The oily consistency facilitates handling in synthetic applications and dissolution in organic solvents.

Thermodynamic Properties

Melting and Boiling Points

Current literature reports indicate that specific melting and boiling point data for methyl 3-amino-6-chloro-2-fluorobenzoate are not experimentally determined or widely available [7] [8]. This absence of precise thermal transition data represents a significant gap in the physicochemical characterization of this compound.

Related benzoate compounds have been studied thermodynamically. The National Institute of Standards and Technology (NIST) database contains thermochemical data for simpler fluorinated aromatics such as fluorobenzene [12] [13] [14], but specific data for substituted amino-chloro-fluorobenzoates remain absent from standard reference compilations.

Phase Transitions

Phase transition behaviors including crystallization tendencies, polymorphism, and glass transition temperatures have not been systematically characterized for methyl 3-amino-6-chloro-2-fluorobenzoate. The compound's existence as an oil at room temperature suggests limited crystallization propensity under standard conditions [1].

The molecular structure, featuring an amino group capable of hydrogen bonding, chlorine and fluorine atoms with distinct electronic effects, and an ester functionality, creates a complex intermolecular interaction profile that influences phase behavior. However, specific transition temperatures and associated thermodynamic parameters remain uncharacterized.

Solubility Properties

Solubility in Organic Solvents

Methyl 3-amino-6-chloro-2-fluorobenzoate demonstrates good solubility in polar organic solvents [15]. The compound shows particular affinity for methanol and dimethyl sulfoxide (DMSO), which are commonly employed solvents in synthetic procedures involving this compound [16]. The ester functionality contributes significantly to its dissolution characteristics in organic media.

Dichloromethane serves as an effective solvent for this compound, as evidenced by its frequent use in synthetic protocols [16]. The compound's solubility in dichloromethane facilitates extraction procedures and purification processes commonly employed in pharmaceutical intermediate synthesis.

Aqueous Solubility and pH Effects

Limited aqueous solubility is expected for methyl 3-amino-6-chloro-2-fluorobenzoate due to its predominantly aromatic and hydrophobic character. The presence of the amino group provides some degree of water interaction through hydrogen bonding, but this is insufficient to confer significant aqueous solubility.

The amino functionality can undergo protonation under acidic conditions, potentially enhancing aqueous solubility through salt formation. The hydrochloride salt derivative (CAS: 2089256-13-1) has been synthesized and shows improved handling properties and enhanced solubility in polar solvents [15].

Partition Coefficients

Computational modeling predicts partition coefficient values for structurally related compounds. Methyl 3-amino-2-chloro-6-fluorobenzoate, a positional isomer, exhibits a calculated LogP value of 1.89 [17] [18]. Similarly, methyl 3-amino-5-chloro-4-fluorobenzoate shows LogP values in the range of 2.4-2.6 based on computational modeling [19].

These partition coefficient values indicate moderate lipophilicity, suggesting balanced distribution between aqueous and organic phases. The presence of the amino group reduces overall lipophilicity compared to purely halogenated benzoates, while the ester functionality maintains sufficient organic character for membrane permeability.

Stability Parameters

Thermal Stability

Thermal stability characteristics of methyl 3-amino-6-chloro-2-fluorobenzoate have not been extensively studied through systematic thermal analysis. The compound is routinely stored at room temperature without special thermal protection, indicating reasonable thermal stability under ambient conditions [20] [1].

Synthetic procedures involving this compound typically employ temperatures up to 55°C without decomposition, as demonstrated in sulfonylation reactions [16]. The compound appears stable during standard heating and reflux conditions used in organic synthesis, though specific decomposition temperatures remain undetermined.

Photochemical Stability

Photochemical stability studies for methyl 3-amino-6-chloro-2-fluorobenzoate are not available in current literature. However, the presence of the aromatic amino group suggests potential photosensitivity, as aromatic amines are known to undergo photooxidation and other photochemical transformations.

Storage recommendations typically include protection from light, indicating awareness of potential photochemical instability [20]. The combination of amino and halogen substituents on the aromatic ring may create chromophoric systems susceptible to photochemical reactions.

Hydrolytic Stability

The ester functionality in methyl 3-amino-6-chloro-2-fluorobenzoate is susceptible to hydrolysis under both acidic and basic conditions. Standard ester hydrolysis mechanisms apply, where the methyl ester can be converted to the corresponding carboxylic acid through nucleophilic attack at the carbonyl carbon.

The electron-withdrawing effects of the chlorine and fluorine substituents, combined with the electron-donating amino group, create a complex electronic environment that influences the reactivity of the ester linkage. The amino group's basicity may provide some buffering effect against acid-catalyzed hydrolysis.

Spectral Properties

Absorption Coefficients

Ultraviolet-visible absorption characteristics of methyl 3-amino-6-chloro-2-fluorobenzoate have not been systematically reported. The aromatic amino functionality suggests absorption in the UV region, typical of substituted anilines. The presence of chlorine and fluorine substituents will influence the electronic transitions and corresponding absorption maxima.

Related 2-(2'-hydroxyphenyl)benzoxazole compounds show maximum absorption wavelengths ranging from 336 to 374 nm with molar absorptivities up to 1.69 × 10⁵ mol⁻¹ cm⁻¹ [21]. While structurally different, these compounds provide reference points for understanding halogenated aromatic amino compounds.

Fluorescence Properties

Fluorescence characteristics of methyl 3-amino-6-chloro-2-fluorobenzoate have not been documented in available literature. The aromatic amino group structure suggests potential fluorescence properties, as amino-substituted aromatics often exhibit characteristic emission spectra.

The presence of heavy atoms (chlorine) may influence fluorescence quantum yields through enhanced intersystem crossing and non-radiative decay pathways. The specific electronic environment created by the combination of amino, chloro, and fluoro substituents would determine the detailed photophysical properties.

Optical Rotation

Methyl 3-amino-6-chloro-2-fluorobenzoate lacks stereogenic centers in its molecular structure, therefore it does not exhibit optical rotation. The compound is achiral, and solutions show no optical activity under polarimetric analysis.

The planar aromatic structure with symmetrically positioned substituents ensures that the molecule cannot exist as enantiomers. This property is consistent with the synthetic routes typically employed for its preparation, which do not involve asymmetric synthesis or chiral intermediates.

| Property | Value | Method/Source |

|---|---|---|

| Physical State | Oil | Experimental observation [1] |

| Molecular Weight (g/mol) | 203.60 | Mass spectrometry [3] |

| Density (g/cm³) | Not Available | - |

| Melting Point (°C) | Not Available | - |

| Boiling Point (°C) | Not Available | - |

| Storage Temperature | Room Temperature | Supplier specifications [20] [1] |

| Solubility in DMSO | Soluble | Synthetic procedures [16] |

| Solubility in Methanol | Soluble | Synthetic procedures [16] |

| LogP (Predicted) | 1.8-2.6 | Computational modeling [17] [19] |

| Thermal Stability | Stable to 55°C | Synthetic procedures [16] |

| Photostability | Light sensitive | Storage recommendations [20] |

| Property | Methyl 3-amino-6-chloro-2-fluorobenzoate | Methyl 3-amino-2-fluorobenzoate | Methyl 3-amino-5-chloro-2-fluorobenzoate |

|---|---|---|---|

| Molecular Formula | C₈H₇ClFNO₂ | C₈H₈FNO₂ | C₈H₇ClFNO₂ |

| Molecular Weight | 203.60 g/mol | 169.15 g/mol [9] | 203.60 g/mol [11] |

| Boiling Point | Not Available | 282.6±25.0°C [9] | 329.0±42.0°C [11] |

| Density | Not Available | 1.264±0.06 g/cm³ [9] | 1.4±0.1 g/cm³ [11] |

| Flash Point | Not Available | 124.7±23.2°C [9] | 152.8±27.9°C [11] |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant